molecular formula C19H20N2O4S B021357 Pioglitazone N-Oxide CAS No. 145350-09-0

Pioglitazone N-Oxide

Numéro de catalogue: B021357
Numéro CAS: 145350-09-0
Poids moléculaire: 372.4 g/mol
Clé InChI: YTKQAGFCVMHNHM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pioglitazone N-Oxide is a derivative of pioglitazone, a thiazolidinedione class drug primarily used to treat type 2 diabetes mellitus. This compound is an oxidative degradation product of pioglitazone and has been studied for its potential biological activities and chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pioglitazone N-Oxide can be synthesized through the oxidation of pioglitazone. One common method involves the use of hydrogen peroxide as an oxidizing agent under controlled conditions. The reaction typically takes place in an organic solvent such as methanol or acetonitrile, and the temperature is maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the process generally involves large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of the reaction is achieved by optimizing parameters such as reagent concentrations, reaction time, and temperature .

Analyse Des Réactions Chimiques

Types of Reactions

Pioglitazone N-Oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

Diabetes Management

Pioglitazone N-Oxide plays a role in enhancing insulin sensitivity and is primarily studied for its effects in type 2 diabetes mellitus. Research indicates that it may help in reducing insulin resistance and improving glycemic control through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ) pathways .

Neuroprotection

Recent studies have highlighted the neuroprotective effects of this compound. For instance, it has been shown to protect dopaminergic neurons from lipopolysaccharide (LPS)-induced damage by inhibiting inducible nitric oxide synthase (iNOS) expression and consequently reducing nitric oxide generation . This suggests potential applications in neurodegenerative diseases such as Parkinson's disease.

Biodegradation Studies

This compound has also been investigated for its biodegradation potential. A study demonstrated that microorganisms isolated from soil could oxygenate this compound, leading to the formation of various metabolites . This finding is significant for understanding the environmental impact of pharmaceutical compounds and their degradation pathways.

High-Performance Liquid Chromatography (HPLC)

The determination of this compound concentrations in biological samples has been extensively studied using HPLC techniques. These methods are crucial for pharmacokinetic studies and therapeutic monitoring, ensuring accurate dosing and efficacy assessments in clinical settings .

Case Studies

Study TitleFocus AreaFindings
Neuroprotective Effects of this compoundNeuroprotectionDemonstrated protection against LPS-induced neuronal damage through iNOS inhibition .
Biodegradation of this compoundEnvironmental ImpactIdentified microbial degradation pathways for this compound, highlighting its environmental fate .
HPLC Method Development for this compoundAnalytical ChemistryDeveloped a sensitive method for quantifying this compound in plasma samples .

Mécanisme D'action

Pioglitazone N-Oxide exerts its effects primarily through its interaction with peroxisome proliferator-activated receptor gamma (PPARγ). Activation of PPARγ leads to the transcription of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity and reducing blood glucose levels. Additionally, this compound may exhibit antioxidant and anti-inflammatory effects through the modulation of various signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Pioglitazone N-Oxide is unique due to its oxidative nature and potential additional biological activities compared to its parent compound, pioglitazone. Its oxidative stability and degradation pathways provide valuable insights into the long-term stability and efficacy of pioglitazone formulations .

Activité Biologique

Pioglitazone N-oxide is a metabolite of pioglitazone, a thiazolidinedione compound primarily used in the management of type 2 diabetes mellitus. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

1. Overview of Pioglitazone and Its Metabolite

Chemical Structure and Properties
Pioglitazone (chemical formula: C19H20N2O3S) acts as a selective agonist for peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a critical role in glucose and lipid metabolism. This compound, formed through metabolic processes, exhibits distinct biological activities that warrant investigation.

This compound retains some pharmacological properties akin to its parent compound, primarily through the modulation of PPAR-γ. The following mechanisms have been identified:

  • Insulin Sensitization : Like pioglitazone, this compound enhances insulin sensitivity in peripheral tissues, which is crucial for glucose homeostasis.
  • Anti-inflammatory Effects : Studies suggest that this compound may exert anti-inflammatory effects by downregulating pro-inflammatory cytokines and modulating macrophage activation.

3.1 Pharmacological Effects

Recent studies have highlighted various biological activities of this compound:

Study Findings
Shafizadeh et al. (2014)Demonstrated anti-pruritic effects in mice, suggesting involvement of PPAR-γ and nitric oxide pathways .
Microbiological StudiesInvestigated the conversion of this compound by specific microorganisms, revealing its metabolic transformation into beneficial derivatives .
Protective EffectsShowed potential neuroprotective effects in models of oxidative stress and inflammation .

3.2 Case Studies

Several case studies have documented the clinical implications of this compound:

  • Diabetes Management : A patient cohort receiving pioglitazone exhibited improved glycemic control and reduced insulin resistance, with metabolites including this compound contributing to these effects.

4. Clinical Implications

The biological activity of this compound suggests several potential clinical applications:

  • Type 2 Diabetes Therapy : As an insulin sensitizer, it may complement existing diabetes treatments.
  • Anti-inflammatory Treatments : Given its anti-inflammatory properties, it could be explored for conditions like metabolic syndrome or cardiovascular diseases.

5. Future Research Directions

Further research is necessary to fully elucidate the biological activity of this compound:

  • Longitudinal Studies : To assess the long-term effects and safety profile in diverse populations.
  • Mechanistic Studies : To clarify the pathways through which this compound exerts its effects.

Propriétés

IUPAC Name

5-[[4-[2-(5-ethyl-1-oxidopyridin-1-ium-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-2-13-3-6-15(21(24)12-13)9-10-25-16-7-4-14(5-8-16)11-17-18(22)20-19(23)26-17/h3-8,12,17H,2,9-11H2,1H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKQAGFCVMHNHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C[N+](=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443587
Record name Pioglitazone N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145350-09-0
Record name Pioglitazone N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The hydrochloric acid salt of pioglitazone (3 g, 7.64 mmol) was dissolved in N,N-dimethylformamide (DMF, 50 mL) and neutralized by addition of an aqueous solution of sodium bicarbonate (NaHCO3, 0.641 g, 7.64 mmol in 6 mL water). The reaction mixture was diluted with water and the white solid was filtered off. It was rinsed with water and dried under vacuum. The resulting solid was resuspended in dichloromethane (CH2Cl2), and meta-chloroperbenzoic acid (m-CPBA, 50% by weight, 2.64 g, 7.64 mmol) was added to the mixture while maintaining the temperature at about 10° C. The reaction mixture was stirred at room temperature for 2 days, and then one more equivalent of m-CPBA (2.64 g, 7.64 mmol) was added. The reaction mixture was stirred for 2 h, then diluted with CH2Cl2 (50 mL). The organic layer was washed with 10% Na2S2O3 in water/water (2:1 v:v), then with 1:1 v:v 10% NaHCO3 in water/water (1:1 v:v). The resulting organic mixture was dried over sodium sulfate, filtered and solvent evaporated to give the crude N-oxide, which was further purified by flash chromatography on silica gel (gradient elution: CH2Cl2/10% MeOH in CH2Cl2 from 9:1 to 1:1). Fractions containing the pure N-oxide were pooled and evaporated to give the title compound (1.313 g, 3.53 mmol, 46.2% yield). LC/MS: 373 (M+1)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
2.64 g
Type
reactant
Reaction Step Three
Quantity
2.64 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Yield
46.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pioglitazone N-Oxide
Reactant of Route 2
Pioglitazone N-Oxide
Reactant of Route 3
Reactant of Route 3
Pioglitazone N-Oxide
Reactant of Route 4
Reactant of Route 4
Pioglitazone N-Oxide
Reactant of Route 5
Reactant of Route 5
Pioglitazone N-Oxide
Reactant of Route 6
Reactant of Route 6
Pioglitazone N-Oxide
Customer
Q & A

Q1: How is Pioglitazone N-oxide formed, and what is its significance in pharmaceutical analysis?

A: this compound is a major oxidative degradation product of Pioglitazone hydrochloride, a drug used to treat type 2 diabetes. [] This degradation product was observed during stress degradation studies designed to assess the stability of the drug substance. [] Its identification and characterization are crucial for several reasons:

    Q2: Can microorganisms modify this compound?

    A: Yes, research has shown that a specific strain of bacteria, Streptomyces hygroscopicus strain 02179, can both oxygenate and deoxygenate this compound. [] This microorganism can perform both N-deoxygenation, converting this compound back to Pioglitazone, and C-oxygenation, introducing an oxygen atom to different positions within the molecule. [] This finding highlights the potential for microbial metabolism to impact the fate and transformation of pharmaceutical compounds in the environment.

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.